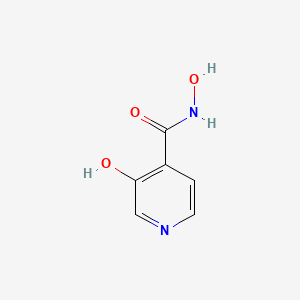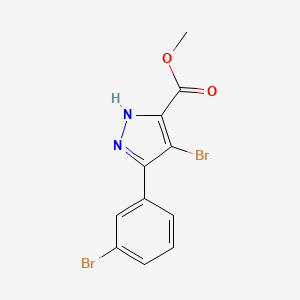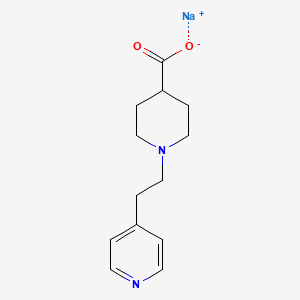![molecular formula C36H30NP B1453499 (1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine CAS No. 1092064-02-2](/img/structure/B1453499.png)
(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine
Descripción general
Descripción
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a phosphepin ring fused with naphthalene units and a diphenylethanamine moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and phosphepin precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include organophosphorus compounds, naphthalene derivatives, and amines. The reaction conditions often require controlled temperatures, inert atmospheres, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistency in quality.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities with (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine, particularly in the aromatic ring systems.
Other organophosphorus compounds: Compounds with similar phosphorus-containing rings can exhibit comparable chemical reactivity and applications.
Uniqueness
The uniqueness of (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine lies in its specific combination of structural elements, which confer distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific fields.
Propiedades
IUPAC Name |
(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30NP/c37-35(27-13-3-1-4-14-27)36(28-15-5-2-6-16-28)38-23-29-21-19-25-11-7-9-17-31(25)33(29)34-30(24-38)22-20-26-12-8-10-18-32(26)34/h1-22,35-36H,23-24,37H2/t35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBAPPMVVCHAQC-ZPGRZCPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N)C=CC7=CC=CC=C74 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)N)C=CC7=CC=CC=C74 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673020 | |
| Record name | (1S,2S)-2-(3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl)-1,2-diphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092064-02-2 | |
| Record name | (1S,2S)-2-(3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl)-1,2-diphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



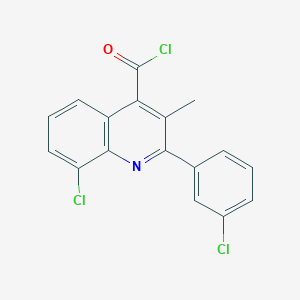

![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)
![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)


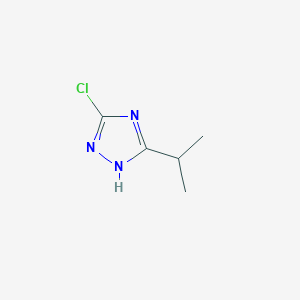
![[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1453433.png)
